molecular formula C19H21N5OS2 B6574311 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one CAS No. 1017662-63-3

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B6574311
CAS No.: 1017662-63-3
M. Wt: 399.5 g/mol
InChI Key: SMZNDHKARDIRIE-UHFFFAOYSA-N
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Description

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one features a thiazole core substituted with a thiophen-2-yl group at position 4 and a methyl group at position 2. A propan-1-one linker connects this moiety to a piperazine ring bearing a pyrimidin-2-yl substituent. Such hybrid structures are of interest in medicinal chemistry due to the pharmacophoric roles of thiazole (electron-rich aromatic system) and piperazine (flexible, hydrogen-bonding motif).

Properties

IUPAC Name

3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS2/c1-14-22-18(15-4-2-13-26-15)16(27-14)5-6-17(25)23-9-11-24(12-10-23)19-20-7-3-8-21-19/h2-4,7-8,13H,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNDHKARDIRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the piperazine derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C18H19N5OS2
  • Molecular Weight : 411.6 g/mol
  • CAS Number : 1017663-24-9

Key Functional Groups

The compound features:

  • A thiazole ring, which is known for its biological activity.
  • A piperazine moiety that often contributes to the pharmacological properties of drugs.

Medicinal Chemistry

The compound's structure suggests potential applications as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that derivatives of thiazole and piperazine are often explored for their antitumor , antimicrobial , and antidepressant activities.

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

  • Antitumor Activity : Compounds containing thiazole rings have been shown to inhibit tumor growth in various cancer cell lines. For instance, thiazole derivatives have been reported to induce apoptosis in breast cancer cells, suggesting that this compound could be evaluated for similar effects .

Antimicrobial Properties

Research into thiazole derivatives has revealed significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the thiophene group may enhance this activity through synergistic effects.

Case Studies

A study demonstrated that thiazole-based compounds exhibited potent antimicrobial effects against resistant strains of bacteria, indicating a potential application for this compound in treating infections caused by such pathogens .

Neurological Applications

Given the piperazine component, there is potential for this compound to act on neurotransmitter systems, possibly providing antidepressant or anxiolytic effects. Piperazine derivatives have been widely studied for their ability to modulate serotonin receptors.

Case Studies

Research has shown that certain piperazine derivatives can effectively reduce anxiety-like behaviors in animal models, suggesting that this compound could be investigated for similar neuropharmacological properties .

Summary of Biological Activities

Activity TypePotential EfficacyRelevant Studies
AntitumorInduces apoptosis
AntimicrobialEffective against resistant strains
NeurologicalModulates serotonin receptors

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule, enabling comparative analysis of substituent effects, linker length, and biological activity:

Table 1: Comparative Analysis of Structural Analogues
Compound Name / ID Core Structure Key Substituents/Linker Molecular Weight (g/mol) Notable Properties/Activity
Target Compound Thiazole-thiophene + pyrimidinyl-piperazine Propan-1-one linker ~427.5 (estimated) Hypothesized CNS activity (inferred)
MK45 () Piperazine + thiophene Butan-1-one linker; pyridine substituent ~422.9 (estimated) Potential kinase inhibition (inferred)
Example 76 () Pyrazolopyrimidine + thiophene Ethyl linker; morpholinomethyl substituent 531.3 (reported) Patent activity (undisclosed target)
Compound 5 () Piperazine + pyrazole Butan-1-one linker; trifluoromethylphenyl ~448.4 (estimated) Enhanced lipophilicity (CF3 group)

Critical Structural and Functional Comparisons

Linker Length and Flexibility
  • MK45 () : The butan-1-one linker (4 carbons) may introduce greater conformational flexibility, possibly reducing binding specificity compared to the target .
Heterocyclic Substituents
  • Pyrimidinyl vs. Pyridinyl (MK45) : The pyrimidin-2-yl group in the target compound offers two nitrogen atoms for hydrogen bonding, enhancing receptor affinity compared to MK45’s pyridine substituent (one nitrogen) .
  • Thiophene Orientation : The thiophen-2-yl group in the target’s thiazole ring enables π-π stacking, a feature absent in Example 76 (), where thiophene is part of a pyrazolopyrimidine system .
Electronic and Solubility Effects
  • In contrast, the target’s pyrimidinyl-piperazine may enhance solubility via hydrogen bonding .
  • Morpholinomethyl Substituent (Example 76, ): This polar group could improve solubility but may sterically hinder target engagement compared to the target’s compact thiazole-thiophene system .

Research Findings and Inferred Activity

  • Synthetic Accessibility : The target’s synthesis likely involves coupling reactions similar to those in and (e.g., piperazine-aryl cross-coupling), though yields may vary due to steric effects from the pyrimidinyl group .
  • Planarity and Crystallinity : Structural analogs in exhibit near-planar conformations, suggesting the target may crystallize similarly, influencing bioavailability .

Biological Activity

The compound 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound has the following structural formula:

C20H22N2OS\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{OS}

Key Characteristics

PropertyValue
Molecular Weight370.5 g/mol
Chemical FormulaC20H22N2OS
CAS Number1081314-91-1
Melting PointNot available
DensityNot available

Biological Activity Overview

The biological activity of the compound can be classified into several categories based on its structural components.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines. The incorporation of a pyrimidine moiety in the structure may enhance these effects due to its ability to interact with biological targets involved in cancer progression.

Case Study:
A study conducted on thiazole derivatives demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent anticancer activity .

Antimicrobial Properties

Thiazole-containing compounds have also been reported to possess antimicrobial activity. The presence of the thiophenyl group in this compound may contribute to its effectiveness against bacterial strains.

Research Findings:
In vitro studies have shown that specific thiazole derivatives exhibit broad-spectrum antimicrobial activity, making them promising candidates for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and pyrimidine components significantly influence biological activity. For example:

  • Thiazole Ring Modifications:
    • The presence of electron-donating groups (like methyl) at specific positions enhances anticancer activity.
    • Substituents on the thiazole ring can affect interactions with target proteins involved in apoptosis .
  • Pyrimidine Influence:
    • Variations in the piperazine substituent can modulate pharmacokinetic properties and receptor binding affinity, impacting overall efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Methyl-4-(thiophen-2-yl)thiazol-5-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-1-one?

Methodological Answer: The compound can be synthesized via a multi-step approach. A key step involves coupling the thiazole-thiophene moiety with the pyrimidine-piperazine fragment using carbodiimide-based reagents (e.g., HOBt/TBTU) in anhydrous DMF under nitrogen, as described for structurally related aryl piperazine derivatives . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) ensures high purity. Confirm reaction progress using TLC and intermediate characterization via 1^1H NMR .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Employ a combination of spectral and analytical techniques:

  • 1^1H/13^{13}C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, piperazine protons at δ 3.0–4.0 ppm) and carbon backbone .
  • FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1680 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C20_{20}H20_{20}N4_4OS2_2).
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.4%) .

Advanced Research Questions

Q. What strategies are effective for evaluating the compound’s biological activity in cancer cell lines?

Methodological Answer: Use standardized cytotoxicity assays:

  • SRB Assay : Treat adherent cancer cell lines (e.g., MCF-7, HEPG-2) with the compound (1–100 µM) for 48–72 hours. Fix cells with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm. Compare IC50_{50} values to controls like CHS-828 .
  • Dose-Response Curves : Generate using GraphPad Prism to assess potency. Include vehicle controls (DMSO ≤0.5%) to rule out solvent effects .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace thiophene with furan or pyridine; vary piperazine-linked pyrimidine groups) .
  • Biological Testing : Compare anti-proliferative activity across analogs. For example, thiophene-containing derivatives often show enhanced activity due to π-π stacking with target proteins .
  • Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., kinase ATP-binding pockets). Prioritize analogs with improved binding energies (ΔG ≤ -8 kcal/mol) .

Q. How should researchers address contradictions in synthetic yields or biological data?

Methodological Answer:

  • Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For example, replacing DMF with 1,4-dioxane in coupling steps may improve yields by reducing side reactions .
  • Biological Variability : Validate assays across multiple cell lines and replicates. If activity differs (e.g., potent in HEPG-2 but inactive in DLD-1), investigate cell-specific uptake mechanisms using fluorescence-labeled derivatives .

Q. What advanced analytical methods are suitable for studying metabolic stability?

Methodological Answer:

  • LC-MS/MS : Incubate the compound with liver microsomes (human/rat) and monitor degradation over 60 minutes. Calculate half-life (t1/2_{1/2}) using non-compartmental analysis.
  • CYP450 Inhibition Assays : Test against CYP3A4/CYP2D6 isoforms to predict drug-drug interaction risks .

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